![molecular formula C18H16N2O3S B5778735 N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5778735.png)
N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as ECF, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ECF is a benzofuran derivative that has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is not fully understood, but several studies have suggested that it exerts its biological activities by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and microbial growth. N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been reported to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins and play a critical role in cancer cell invasion and metastasis. N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of inflammatory responses. Moreover, N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been reported to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide inhibits cancer cell proliferation and induces apoptosis (programmed cell death) in cancer cells. N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce the expression of inflammatory genes in macrophages. Furthermore, N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its easy synthesis, low toxicity, and broad-spectrum biological activities. However, N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has some limitations, including its poor solubility in water and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has shown promising results in preclinical studies, and further research is needed to explore its potential applications in the field of medicinal chemistry. Some of the future directions for N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide research include:
1. Optimization of N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide's pharmacokinetic properties to improve its bioavailability and efficacy.
2. Investigation of the molecular mechanisms underlying N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide's biological activities.
3. Evaluation of N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide's efficacy and safety in animal models.
4. Development of N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide-based drug delivery systems for targeted drug delivery.
5. Exploration of N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide's potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases.
Conclusion
N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is a promising compound that has shown potent anticancer, anti-inflammatory, and antimicrobial activities. The synthesis of N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is relatively easy, and it has several advantages for lab experiments. However, further research is needed to explore its potential applications in the field of medicinal chemistry. N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has the potential to be developed into a new class of drugs for the treatment of cancer, inflammatory diseases, and infectious diseases.
Synthesis Methods
The synthesis of N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide involves the reaction of 2-ethoxyaniline with thiophosgene, followed by the reaction of the resulting intermediate with 1-benzofuran-2-carboxylic acid. The final product is obtained after purification through column chromatography. The synthesis of N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been reported in several scientific journals, and the compound has been synthesized using different methods, including microwave-assisted synthesis and solvent-free synthesis.
Scientific Research Applications
N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been reported to possess anti-inflammatory and antimicrobial properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory and infectious diseases.
properties
IUPAC Name |
N-[(2-ethoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-22-15-10-6-4-8-13(15)19-18(24)20-17(21)16-11-12-7-3-5-9-14(12)23-16/h3-11H,2H2,1H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJGBKJIMDZTAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

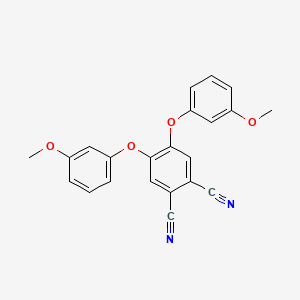
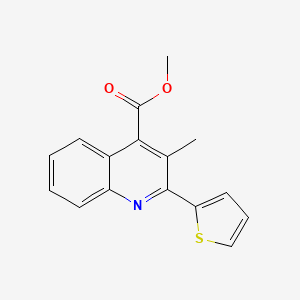
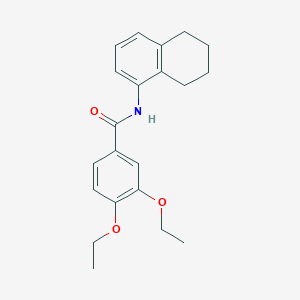
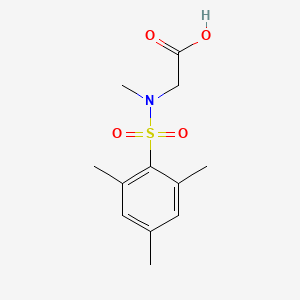
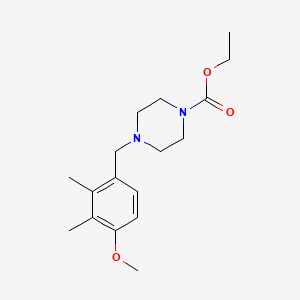
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)
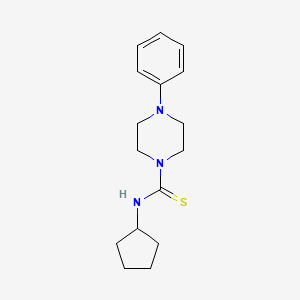
![6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline](/img/structure/B5778713.png)
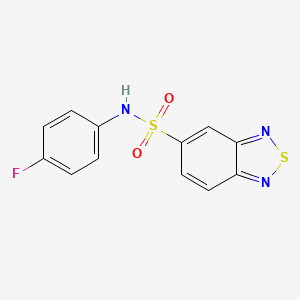
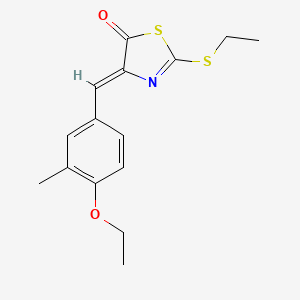
![5-(2-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5778724.png)
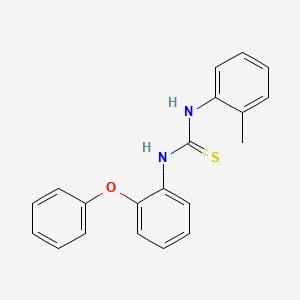
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide](/img/structure/B5778737.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5778747.png)